(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol
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Overview
Description
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Amination: The resulting compound undergoes amination with a phenylethanol derivative to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming benzimidazole N-oxides.
Reduction: Reduction reactions may target the benzimidazole ring or the phenylethanol moiety.
Substitution: Various substitution reactions can occur, particularly on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol: The enantiomer of the compound, which may have different biological activities.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Phenylethanol Derivatives: Compounds with similar phenylethanol structures but different substituents.
Uniqueness
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is unique due to its specific chiral configuration and the combination of benzimidazole and phenylethanol moieties. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18) |
InChI Key |
MXFITQPSSXHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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